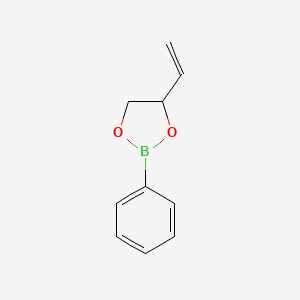
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate is a chemical compound with a unique structure that includes an azido group, a tert-butyl group, and a methyl group attached to an oxazolium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate typically involves the following steps:
Formation of the Oxazolium Ring: The initial step involves the formation of the oxazolium ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic conditions.
Introduction of the Azido Group: The azido group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxazolium intermediate with sodium azide (NaN₃) in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures.
Addition of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions. This involves reacting the oxazolium intermediate with tert-butyl bromide and methyl iodide in the presence of a base, such as potassium carbonate (K₂CO₃), in an organic solvent like acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include halides (Cl⁻, Br⁻), thiols (R-SH), and amines (R-NH₂).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazolium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry reactions.
Biology: It can be used to modify biomolecules through azide-alkyne cycloaddition reactions, enabling the study of biological processes.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its reactive azido group.
Mecanismo De Acción
The mechanism of action of 4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process known as click chemistry. This reaction is highly specific and efficient, making it useful for bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
4-Azidotoluene: An aromatic azide used in similar click chemistry reactions.
2-tert-Butyl-4-methyl-1,2-oxazole: A compound with a similar oxazole ring structure but lacking the azido group.
5-Methyl-2-oxazol-2-ium perchlorate: A compound with a similar oxazolium ring but different substituents.
Uniqueness
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate is unique due to the combination of its azido group, tert-butyl group, and methyl group attached to the oxazolium ring. This unique structure imparts specific reactivity and properties, making it valuable for specialized applications in organic synthesis, materials science, and bioconjugation.
Propiedades
Número CAS |
87988-98-5 |
|---|---|
Fórmula molecular |
C8H13ClN4O5 |
Peso molecular |
280.66 g/mol |
Nombre IUPAC |
4-azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C8H13N4O.ClHO4/c1-6-7(10-11-9)5-12(13-6)8(2,3)4;2-1(3,4)5/h5H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
XGJMQUOKADJWAU-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=[N+](O1)C(C)(C)C)N=[N+]=[N-].[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


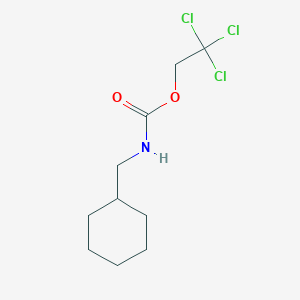
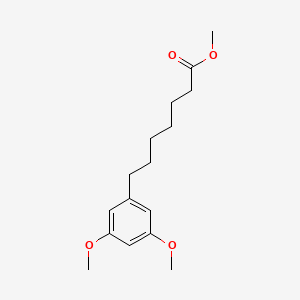

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)



![1,4-Dioxaspiro[4.7]dodecan-6-one](/img/structure/B14390176.png)
![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
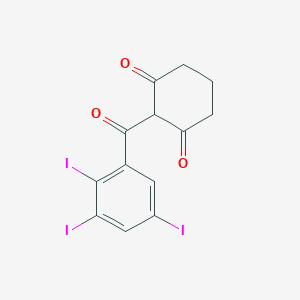
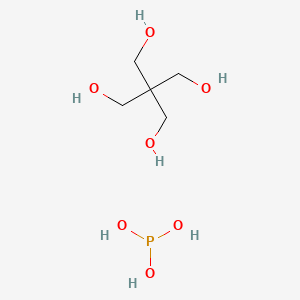
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)

